3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic compound featuring a pyrazole core substituted with a piperidine ring protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling stepwise solid-phase synthesis . The pyrazole ring’s 1-methyl and 5-carboxylic acid substituents enhance its utility in medicinal chemistry, where such motifs are common in drug discovery for their metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-27-23(24(29)30)14-22(26-27)16-10-12-28(13-11-16)25(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14,16,21H,10-13,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXAUXNKGSQQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 417.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction, G2/M arrest |
| A549 | 8.7 | Apoptosis induction, G2/M arrest |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity in animal models. Studies involving carrageenan-induced paw edema in rats revealed a significant reduction in inflammation compared to control groups. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, it has been observed to reduce neuronal cell death and improve cognitive function in mice. The neuroprotective effect is hypothesized to be mediated through the modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against multiple cancer types. The findings indicated that it selectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
Case Study 2: Anti-inflammatory Mechanism
In an investigation published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects in vivo using rat models. Results showed that treatment with the compound significantly decreased paw swelling and inflammatory markers, suggesting its utility as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Heterocycle Core: The pyrazole core in the target compound is replaced with triazole, thiazolo-pyridine, or cyclopropane in analogs. Triazole derivatives (e.g., ) offer improved metabolic stability, while pyrazolo-pyridines (e.g., ) may enhance binding to kinase targets. Propanoic acid derivatives (e.g., ) lack aromaticity but serve as flexible linkers.
Substituent Position: The positional isomer 1-(1-Fmoc-piperidin-3-yl)-4-methyl-1H-pyrazole-5-carboxylic acid highlights how piperidine attachment (3-yl vs.
Pyrazole-to-triazole substitution (e.g., ) alters electronic properties, affecting solubility and hydrogen-bonding capacity.
Pharmacological Relevance:
- While direct data are lacking, Fmoc-piperidine-pyrazole analogs are implicated in angiotensin II receptor antagonism (e.g., CV-11974, a benzimidazole derivative with pyrazole-like motifs ).
- The Fmoc group’s primary role is synthetic (protecting amines), but its removal in vivo could yield bioactive piperidine-pyrazole metabolites.
Q & A
Q. What are the primary research applications of this compound in peptide synthesis?
This compound is widely used as a protected intermediate in solid-phase peptide synthesis (SPPS), particularly for introducing piperidine-pyrazole moieties into peptide backbones. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, enabling stepwise elongation via coupling reactions (e.g., with HBTU/HOBt activators) and subsequent deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . Its rigid piperidine-pyrazole structure may also enhance conformational stability in target peptides, as observed in studies of cyclic peptide analogs .
Q. How can researchers optimize the synthesis yield of this compound?
Key strategies include:
- Protection/deprotection protocols : Use Fmoc-Cl for amine protection under anhydrous conditions (e.g., DCM, 0°C) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during coupling steps, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups .
- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) resolves impurities, achieving >95% purity .
Q. What safety precautions are essential when handling this compound?
Based on SDS
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation (Acute Toxicity Category 4 via inhalation) .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s utility in drug discovery?
Rational modifications include:
- Piperidine substitution : Replacing the methyl group on the pyrazole ring with fluorinated or bulky tert-butyl groups to modulate lipophilicity and target binding (see analog studies in ).
- Carboxylic acid bioisosteres : Substituting the –COOH group with tetrazoles or sulfonamides to improve metabolic stability, as demonstrated in kinase inhibitor research .
- Computational guidance : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like proteases or kinases, guiding synthetic priorities .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from:
- Metabolic instability : The carboxylic acid group may undergo rapid glucuronidation in vivo. Mitigate via prodrug strategies (e.g., esterification) .
- Cell permeability : Assess logP values (experimental or predicted) and use Caco-2 monolayer assays to evaluate passive diffusion .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside cell-based assays to distinguish direct effects from off-target interactions .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-3 vs. C-5 substitution) and Fmoc deprotection efficiency .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected [M+H]⁺: ~465.18 g/mol) and detects trace impurities .
- Chiral HPLC : Critical for resolving enantiomers if stereocenters are introduced during synthesis .
Q. What mechanistic insights can be gained from studying its interactions with biological targets?
Advanced approaches include:
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to receptors (e.g., GPCRs) .
- X-ray crystallography : Resolves 3D binding modes, as seen in studies of Fmoc-protected inhibitors bound to trypsin-like proteases .
- Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
Methodological Notes
- Contradiction resolution : Cross-validate synthetic batches using LC-MS and independent synthesis routes to rule out batch-specific artifacts .
- Scale-up challenges : Optimize microwave-assisted synthesis (e.g., 50°C, 30 min) for gram-scale production while maintaining stereochemical integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
